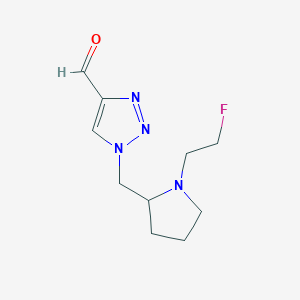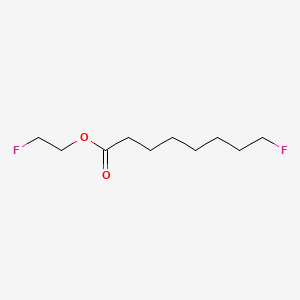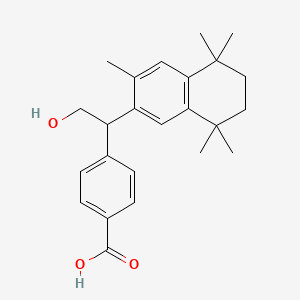
2-Hydroxy-bexarotene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxy-bexarotene is a derivative of bexarotene, a synthetic retinoid used primarily in the treatment of cutaneous T-cell lymphoma. Bexarotene is known for its ability to selectively activate retinoid X receptors (RXRs), which play a crucial role in regulating gene expression related to cell growth, differentiation, and apoptosis .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-bexarotene involves several steps, starting from the parent compound, bexarotene. The process typically includes hydroxylation reactions to introduce the hydroxyl group at the desired position on the bexarotene molecule. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or organic peroxides under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as liquid chromatography are employed to purify the final product and remove any impurities .
化学反応の分析
Types of Reactions
2-Hydroxy-bexarotene undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to remove the hydroxyl group, reverting to its parent structure.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 2-Keto-bexarotene, while substitution reactions can produce various halogenated derivatives .
科学的研究の応用
2-Hydroxy-bexarotene has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of hydroxylated retinoids in various chemical reactions.
Biology: The compound is investigated for its effects on cellular processes such as differentiation and apoptosis.
Medicine: Research focuses on its potential therapeutic applications, particularly in cancer treatment, due to its ability to modulate RXR activity.
Industry: It is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry
作用機序
2-Hydroxy-bexarotene exerts its effects by binding to and activating RXRs. These receptors function as ligand-activated transcription factors that regulate gene expression. Activation of RXRs leads to modulation of cell growth, apoptosis, and differentiation. The compound’s ability to selectively activate RXRs makes it a valuable tool in studying these pathways .
類似化合物との比較
Similar Compounds
Bexarotene: The parent compound, known for its use in treating cutaneous T-cell lymphoma.
4-Hydroxy-bexarotene: Another hydroxylated derivative with similar properties.
6-Hydroxy-bexarotene: Differing in the position of the hydroxyl group, affecting its activity and selectivity.
Uniqueness
2-Hydroxy-bexarotene is unique due to its specific hydroxylation pattern, which influences its binding affinity and selectivity for RXRs. This makes it a valuable compound for studying the structure-activity relationships of retinoids and their derivatives .
特性
分子式 |
C24H30O3 |
|---|---|
分子量 |
366.5 g/mol |
IUPAC名 |
4-[2-hydroxy-1-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)ethyl]benzoic acid |
InChI |
InChI=1S/C24H30O3/c1-15-12-20-21(24(4,5)11-10-23(20,2)3)13-18(15)19(14-25)16-6-8-17(9-7-16)22(26)27/h6-9,12-13,19,25H,10-11,14H2,1-5H3,(H,26,27) |
InChIキー |
DYDLNAHYXNCVDM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1C(CO)C3=CC=C(C=C3)C(=O)O)C(CCC2(C)C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3R)-1,2,3,4-Tetrahydro-2-[(4-methoxyphenyl)sulfonyl]-3-isoquinolinecarboxylic Acid](/img/structure/B13426962.png)
![5-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-fluoro-2-methylaniline](/img/structure/B13426969.png)
![1-isopropyl-6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B13426978.png)
![2-[[6-Amino-5-(4-bromophenyl)-4-pyrimidinyl]oxy]-ethanol](/img/structure/B13426982.png)
![(Z)-2-(5-ethyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-N'-hydroxyacetimidamide](/img/structure/B13426984.png)
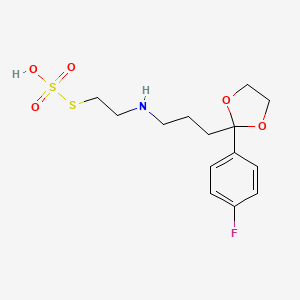
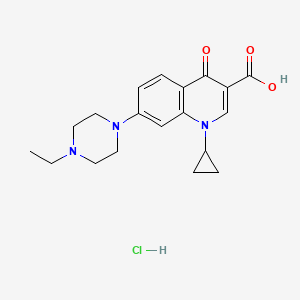
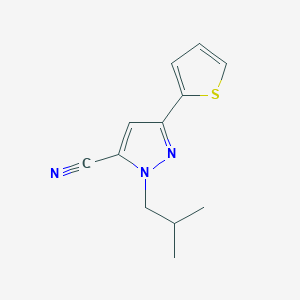
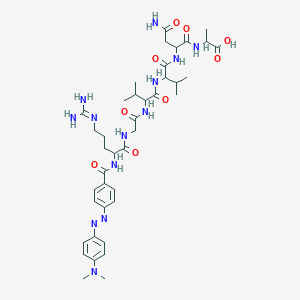
![2-Methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboximidamide](/img/structure/B13426998.png)
![endo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine acetate](/img/structure/B13427013.png)
